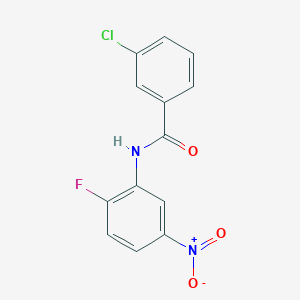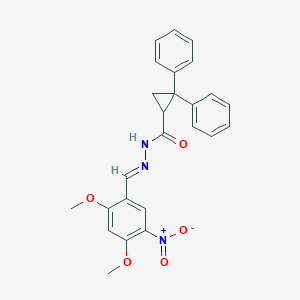
N'-(2,4-dimethoxy-5-nitrobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(2,4-dimethoxy-5-nitrobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide, also known as DDC, is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research.
Scientific Research Applications
N'-(2,4-dimethoxy-5-nitrobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide has been studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antiviral, and anticancer activities. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Mechanism of Action
The mechanism of action of N'-(2,4-dimethoxy-5-nitrobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes involved in various metabolic pathways. This compound has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. This compound has also been found to exhibit antiviral activity against herpes simplex virus type 1. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells.
Advantages and Limitations for Lab Experiments
N'-(2,4-dimethoxy-5-nitrobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to exhibit a range of activities that make it useful for various scientific research applications. However, there are also some limitations to the use of this compound in lab experiments. For example, it has been found to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of N'-(2,4-dimethoxy-5-nitrobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide. One potential direction is the further investigation of its mechanism of action and its potential use as a therapeutic agent for various diseases. Another potential direction is the development of new synthetic methods for the production of this compound and its derivatives. Additionally, the use of this compound as a fluorescent probe for the detection of metal ions may also be an area of future research.
Synthesis Methods
N'-(2,4-dimethoxy-5-nitrobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide can be synthesized using a simple two-step reaction. The first step involves the reaction of 2,4-dimethoxy-5-nitrobenzaldehyde and hydrazine hydrate to form N'-(2,4-dimethoxy-5-nitrobenzylidene) hydrazine. The second step involves the reaction of N'-(2,4-dimethoxy-5-nitrobenzylidene) hydrazine with 2,2-diphenylcyclopropanecarboxylic acid chloride to form this compound.
properties
IUPAC Name |
N-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylideneamino]-2,2-diphenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5/c1-32-22-14-23(33-2)21(28(30)31)13-17(22)16-26-27-24(29)20-15-25(20,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-14,16,20H,15H2,1-2H3,(H,27,29)/b26-16+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIONIBVLMVEQAS-WGOQTCKBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=NNC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=N/NC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

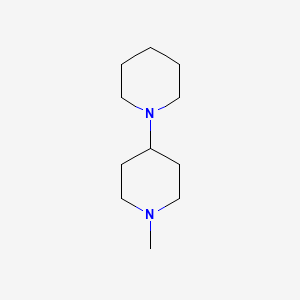

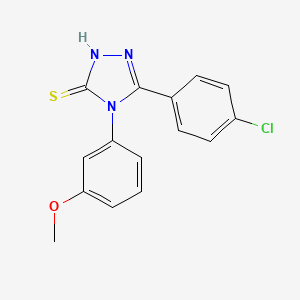
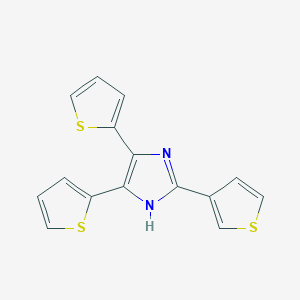

![N-[2-(dimethylamino)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5708427.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5708434.png)
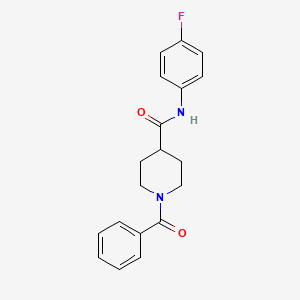
![N-{[(2-thienylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5708454.png)
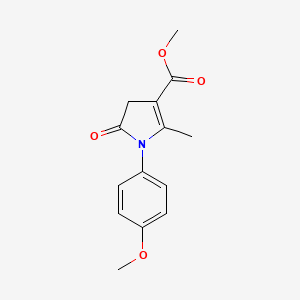
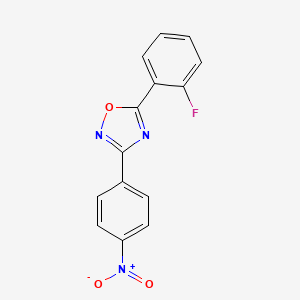

![N-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5708508.png)
